3,5-Difluoro-4-nitrobenzonitrile
Overview
Description
3,5-Difluoro-4-nitrobenzonitrile is a chemical compound with the CAS Number: 1123172-88-2 . It has a molecular weight of 184.1 and is a pale-yellow to yellow-brown to brown solid . It is used as a research chemical and can be used as PRDM9 inhibitors to prevent or treat diseases mediated by PRDM9 .
Molecular Structure Analysis
The IUPAC name of 3,5-Difluoro-4-nitrobenzonitrile is the same as its common name . The InChI code is 1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H .Physical And Chemical Properties Analysis
3,5-Difluoro-4-nitrobenzonitrile has a predicted boiling point of 315.8±42.0 °C and a predicted density of 1.51±0.1 g/cm3 . It is stored at room temperature .Scientific Research Applications
Thermophysical Behavior
Thermophysical properties of nitrobenzonitriles, including 3,5-Difluoro-4-nitrobenzonitrile, have been studied. These studies focus on behavior under various temperatures, providing insights into fusion processes, phase transitions, and heat capacities (Jiménez, Roux, Dávalos, & Temprado, 2002).
Chemical Reactions and Catalysts
Research has been conducted on the hydrogenation of nitrobenzonitriles using Raney nickel catalysts, exploring how the position of nitro and nitrile groups affects hydrogenation outcomes (Koprivova & Červený, 2008).
Spectroscopy and Molecular Analysis
Vibrational analysis of related compounds, like 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations, provides insights into the molecular behavior of similar compounds (Sert, Çırak, & Ucun, 2013).
Molecular Structure Influenced by Substituents
Studies demonstrate how electron-withdrawing effects like nitro groups in nitrobenzonitriles, including 3,5-Difluoro-4-nitrobenzonitrile, influence molecular structure and reactivity (Graneek, Bailey, & Schnell, 2018).
Development of Radiotracers
Research includes the development of radiotracers for medical imaging, where compounds like 3,5-Difluoro-4-nitrobenzonitrile might be used as precursors or analogs (Lim, Labaree, Li, & Huang, 2014).
Substitution Reactions
Research on substitution reactions in related nitrobenzonitriles has implications for understanding the reactivity and potential applications of 3,5-Difluoro-4-nitrobenzonitrile (Cervera, Marquet, & Martin, 1996).
Synthesis and Preparation
Mass Spectrometry Applications
Compounds like 3-nitrobenzonitrile are used to improve the sensitivity of mass spectrometry, suggesting potential analytical applications for 3,5-Difluoro-4-nitrobenzonitrile (Santos, Vendramini, Schwab, Eberlin, & de Morais, 2016).
Safety And Hazards
properties
IUPAC Name |
3,5-difluoro-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIZYTSUHGNYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724426 | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-nitrobenzonitrile | |
CAS RN |
1123172-88-2 | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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